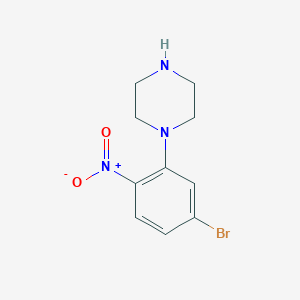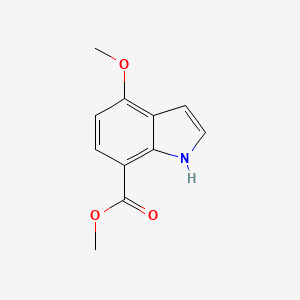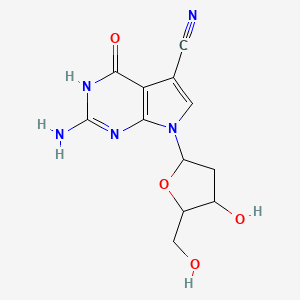![molecular formula C23H42O4Si B15093590 ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate CAS No. 192573-34-5](/img/structure/B15093590.png)
ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate is a complex organic compound It features a variety of functional groups, including an ester, an ether, and a silyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate typically involves multiple steps:
Formation of the Octahydroindene Core: This step involves the cyclization of a suitable precursor to form the octahydroindene structure.
Introduction of the Silyl Ether Group: The tert-butyl(dimethyl)silyl group is introduced using a silylation reagent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Esterification: The ester group is introduced through a reaction with ethyl alcohol and an appropriate acid catalyst.
Formation of the Ether Linkage: The ether linkage is formed by reacting the intermediate with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the ester or other functional groups.
Substitution: The silyl ether group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biochemical pathways and interactions.
Medicine: Could be explored for its potential therapeutic properties.
Industry: May be used in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism of action of ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate: Similar structure but lacks the silyl ether group.
Ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-methoxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate: Similar structure with a methoxy group instead of the silyl ether.
Uniqueness
The presence of the tert-butyl(dimethyl)silyl group in ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate makes it unique. This group can influence the compound’s reactivity, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
192573-34-5 |
|---|---|
Formule moléculaire |
C23H42O4Si |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate |
InChI |
InChI=1S/C23H42O4Si/c1-9-25-21(24)14-16-26-17(2)18-12-13-19-20(11-10-15-23(18,19)6)27-28(7,8)22(3,4)5/h14,16-20H,9-13,15H2,1-8H3/b16-14+/t17-,18+,19-,20-,23+/m0/s1 |
Clé InChI |
JIDFJCOUEMLAMM-XVUKPCEWSA-N |
SMILES isomérique |
CCOC(=O)/C=C/O[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CCOC(=O)C=COC(C)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


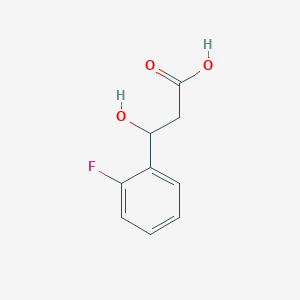

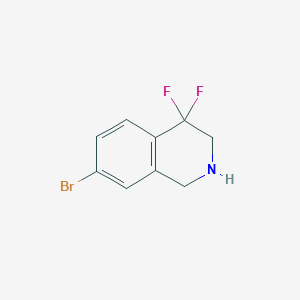
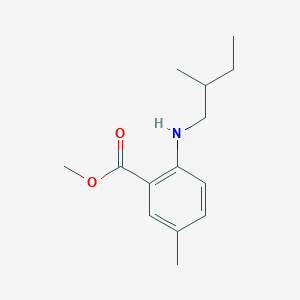

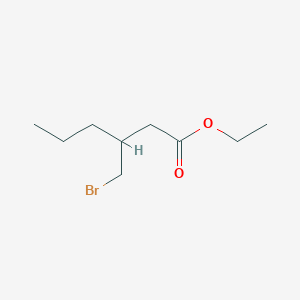
![2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione](/img/structure/B15093566.png)
![Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B15093573.png)
![(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)
![3-[(3-Thienylmethyl)amino]benzonitrile](/img/structure/B15093583.png)
